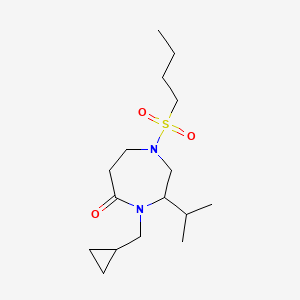
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide, also known as Flumazenil, is a benzodiazepine antagonist that is used to reverse the effects of benzodiazepine overdose. It was first synthesized in 1981 by Roche Pharmaceuticals and has since been extensively studied for its scientific research applications.
Mécanisme D'action
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide acts as a competitive antagonist at the benzodiazepine receptor site in the brain. This means that it binds to the same site as benzodiazepines but does not activate it. By blocking the effects of benzodiazepines, this compound can reverse the sedative, anxiolytic, and amnesic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its anxiolytic effects. It has also been shown to decrease the release of glutamate, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide in lab experiments is that it is a well-characterized and widely available compound. It is also relatively safe and has a low risk of toxicity. However, one limitation is that it is specific to benzodiazepine receptors and may not be useful for studying other types of receptors.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use as a treatment for benzodiazepine addiction. Another area of interest is its potential use as a diagnostic tool for certain neurological disorders such as Alzheimer's disease. Additionally, further research could be done to investigate the effects of this compound on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide involves the condensation of 3-methoxybenzoyl chloride with 2-aminomethyl-3-methylbenzene in the presence of a base such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide is primarily used in scientific research to study the effects of benzodiazepines on the central nervous system. It is also used to investigate the role of benzodiazepine receptors in various physiological processes such as anxiety, sleep, and memory.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-6-3-4-7-13(12)10-16(18)17-14-8-5-9-15(11-14)19-2/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPFDMWPDAMZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5491930.png)
![N-[3-(methoxymethyl)phenyl]-2-phenoxypropanamide](/img/structure/B5491935.png)
![N-cyclopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5491959.png)

![1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)
![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)
![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)

![7-(3,5-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492041.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5492042.png)